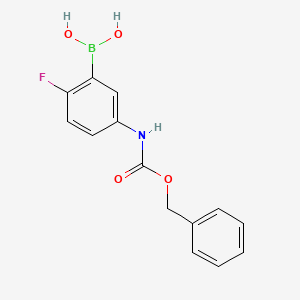

(5-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid

Descripción

(5-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This specific compound features a benzyloxycarbonyl-protected amino group and a fluorine atom on the phenyl ring, which can influence its reactivity and applications.

Propiedades

IUPAC Name |

[2-fluoro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BFNO4/c16-13-7-6-11(8-12(13)15(19)20)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPHZGSBDFAFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674566 | |

| Record name | (5-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874290-58-1 | |

| Record name | (5-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

Formation of the Boronic Acid: The final step involves the introduction of the boronic acid group. This can be achieved through a Miyaura borylation reaction, where the aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial to maximize yield and minimize costs. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound can undergo cross-coupling reactions with various aryl or vinyl halides to form biaryl or styrene derivatives.

Deprotection Reactions: The benzyloxycarbonyl group can be removed under acidic conditions to yield the free amine.

Electrophilic Aromatic Substitution: The fluorine atom on the phenyl ring can direct electrophilic substitution to ortho and para positions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Deprotection: Trifluoroacetic acid (TFA) or hydrogenation over palladium on carbon (Pd/C).

Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions (NO2+).

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Free Amines: Obtained after deprotection of the benzyloxycarbonyl group.

Substituted Phenyl Derivatives: Resulting from electrophilic aromatic substitution.

Aplicaciones Científicas De Investigación

Chemistry

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine

Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Industry

Material Science: Incorporated into polymers and materials with specific properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of (5-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid largely depends on its application. In Suzuki-Miyaura cross-coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide. In biological applications, the compound might interact with specific enzymes or receptors, although detailed studies would be required to elucidate these mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the benzyloxycarbonyl and fluorine substituents.

(4-Fluorophenyl)boronic Acid: Similar but without the benzyloxycarbonyl-protected amino group.

(5-Amino-2-fluorophenyl)boronic Acid: Similar but without the benzyloxycarbonyl protection.

Uniqueness

Functional Groups:

Versatility: The presence of multiple functional groups allows for diverse chemical transformations and applications in various fields.

Actividad Biológica

(5-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a benzyloxycarbonyl-protected amino group and a fluorine atom on the phenyl ring, which may influence its biological activity. Boronic acids are known for their roles in various biological processes, including enzyme inhibition and as therapeutic agents.

- Molecular Formula : C14H13BFNO4

- Molecular Weight : 289.07 g/mol

- CAS Number : 874290-58-1

The biological activity of boronic acids often involves their interaction with enzymes, particularly proteases and kinases. The presence of the boron atom allows for reversible covalent bonding with diols, which is crucial for the inhibition of specific enzymatic pathways. This compound has been studied for its potential as an inhibitor in various biochemical pathways.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

-

Enzyme Inhibition :

- This compound has demonstrated inhibitory effects on certain proteases, which are vital for various physiological processes. The mechanism typically involves the formation of a stable complex between the boronic acid and the active site of the enzyme.

-

Anticancer Properties :

- Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in malignant cells has been noted, suggesting its potential as an anticancer agent.

-

Antimicrobial Activity :

- There is emerging evidence that boronic acids can possess antimicrobial properties, potentially making this compound useful in treating bacterial infections.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and similar boronic acids:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against HeLa and K562 cell lines with IC50 values ranging from 8.5 µM to 14.9 µM. |

| Study 2 | Enzyme Inhibition | Showed effective inhibition of protease activity, indicating potential therapeutic applications in cancer treatment. |

| Study 3 | Antimicrobial Properties | Exhibited activity against Gram-positive bacteria, suggesting a role in infection control. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.